4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile
Description
4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a benzonitrile moiety
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15-12-16(14-21)6-7-20(15)26(23,24)22-10-8-17(9-11-22)18-4-3-5-19(13-18)25-2/h3-7,12-13,17H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALLPGKWHVXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCC(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the sulfonylated piperidine with a benzonitrile derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitrile group can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: These compounds share the methoxyphenyl and piperidine moieties but differ in their additional substituents.
Piperidine derivatives: Various piperidine derivatives with different substituents on the ring.
Uniqueness
4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and nitrile groups distinguishes it from other piperidine derivatives, providing unique opportunities for chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
